molecular formula C7H9F3N2 B3185481 4-Methyl-2-(3,3,3-trifluoropropyl)-1H-imidazole CAS No. 1156499-18-1

4-Methyl-2-(3,3,3-trifluoropropyl)-1H-imidazole

Cat. No. B3185481
CAS RN: 1156499-18-1
M. Wt: 178.15 g/mol
InChI Key: IHUYFTNKOHDODG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-2-(3,3,3-trifluoropropyl)-1H-imidazole, also known as MTFPI, is a chemical compound with molecular formula C8H9F3N2. It is a potent inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH) and has been studied for its potential use in treating various diseases.

Mechanism of Action

4-Methyl-2-(3,3,3-trifluoropropyl)-1H-imidazole inhibits DHODH by binding to the enzyme's active site and preventing the conversion of dihydroorotate to orotate. This leads to a depletion of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. The inhibition of DHODH by 4-Methyl-2-(3,3,3-trifluoropropyl)-1H-imidazole has been shown to have a selective effect on cancer cells and immune cells, making it a potential therapeutic target for these diseases.
Biochemical and Physiological Effects
4-Methyl-2-(3,3,3-trifluoropropyl)-1H-imidazole has been shown to have both biochemical and physiological effects on cells. Biochemically, it inhibits the activity of DHODH and depletes pyrimidine nucleotides. Physiologically, it has been shown to induce apoptosis in cancer cells and suppress the immune system in autoimmune diseases. Additionally, it has been shown to have antiviral activity against hepatitis C virus.

Advantages and Limitations for Lab Experiments

One advantage of using 4-Methyl-2-(3,3,3-trifluoropropyl)-1H-imidazole in lab experiments is its potent inhibition of DHODH, which makes it a valuable tool for studying the de novo pyrimidine synthesis pathway. Additionally, its selective effect on cancer cells and immune cells makes it a potential therapeutic target for these diseases. However, one limitation of using 4-Methyl-2-(3,3,3-trifluoropropyl)-1H-imidazole in lab experiments is its low solubility in water, which can make it difficult to work with.

Future Directions

There are several future directions for the study of 4-Methyl-2-(3,3,3-trifluoropropyl)-1H-imidazole. One potential direction is the development of 4-Methyl-2-(3,3,3-trifluoropropyl)-1H-imidazole analogs with improved solubility and potency. Additionally, further studies are needed to determine the efficacy of 4-Methyl-2-(3,3,3-trifluoropropyl)-1H-imidazole in treating various diseases, including cancer, autoimmune diseases, and viral infections. Finally, the mechanism of action of 4-Methyl-2-(3,3,3-trifluoropropyl)-1H-imidazole on DHODH and its downstream effects on cells need to be further elucidated.

Scientific Research Applications

4-Methyl-2-(3,3,3-trifluoropropyl)-1H-imidazole has been studied for its potential use in treating various diseases, including cancer, autoimmune diseases, and viral infections. It has been shown to be a potent inhibitor of DHODH, an enzyme involved in the de novo pyrimidine synthesis pathway. By inhibiting DHODH, 4-Methyl-2-(3,3,3-trifluoropropyl)-1H-imidazole can prevent the proliferation of cancer cells and suppress the immune system in autoimmune diseases. Additionally, it has been shown to have antiviral activity against hepatitis C virus.

properties

IUPAC Name

5-methyl-2-(3,3,3-trifluoropropyl)-1H-imidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F3N2/c1-5-4-11-6(12-5)2-3-7(8,9)10/h4H,2-3H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHUYFTNKOHDODG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N1)CCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-2-(3,3,3-trifluoropropyl)-1H-imidazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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